molecular formula C21H24N4O2 B5442602 (3-isopropoxyphenyl)[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]methanone

(3-isopropoxyphenyl)[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]methanone

Cat. No.: B5442602
M. Wt: 364.4 g/mol
InChI Key: CNYAIXCAEXERNA-UHFFFAOYSA-N
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Description

The compound is related to a class of molecules known as 7H-pyrrolo[2,3-d]pyrimidines . These compounds have been studied for their potential as inhibitors of Protein Kinase B (PKB or Akt), a key component of intracellular signaling pathways regulating growth and survival .


Synthesis Analysis

While specific synthesis information for the requested compound is not available, related 7H-pyrrolo[2,3-d]pyrimidines have been synthesized through acid-catalyzed chemo-selective C-4 substitution of the 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines .


Molecular Structure Analysis

The molecular structure of the compound seems to involve a 7H-pyrrolo[2,3-d]pyrimidine core, which is a key feature of this class of molecules .

Mechanism of Action

The mechanism of action of similar compounds involves inhibition of PKB, an important component of intracellular signaling pathways. This inhibition can disrupt cell proliferation and survival, which is why these compounds are being studied for their potential as antitumor agents .

Future Directions

The future research directions for these types of compounds involve further exploration of their potential as antitumor agents. Specifically, there is interest in optimizing these compounds to improve their selectivity for PKB over other kinases, and to improve their bioavailability .

Properties

IUPAC Name

(3-propan-2-yloxyphenyl)-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-14(2)27-17-7-3-5-15(11-17)19(26)16-6-4-10-25(12-16)21-18-8-9-22-20(18)23-13-24-21/h3,5,7-9,11,13-14,16H,4,6,10,12H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYAIXCAEXERNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)C2CCCN(C2)C3=NC=NC4=C3C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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